molecular formula C8H5Br2ClO B3030163 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone CAS No. 87427-57-4

2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone

Cat. No.: B3030163
CAS No.: 87427-57-4
M. Wt: 312.38
InChI Key: IBQWUOVRWLPTKR-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C8H5Br2ClO and its molecular weight is 312.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone, with the CAS number 87427-57-4, is a halogenated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a bromo and chloro substituent on a phenyl ring, contributing to its unique reactivity and biological properties. The molecular formula is C9H7Br2ClOC_9H_7Br_2ClO, with a molecular weight of approximately 292.41 g/mol.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential as an anticancer agent and its effects on specific cellular pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase, which are essential for nucleotide synthesis.
  • Autophagy Induction : Research indicates that this compound can stimulate autophagy, leading to apoptosis in cancer cells. It notably increases levels of LC3-II, a marker for autophagosome formation.
  • Lipid Kinase Modulation : The compound influences phosphoinositide levels by inhibiting PIP4Kγ, affecting lipid signaling pathways critical for cell survival and proliferation.

Inhibition Studies

A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by targeting folate metabolism pathways. The compound exhibited significant cytotoxicity against cells expressing folate receptors while being inactive against those lacking these receptors.

Autophagy Activation

Another investigation revealed that treatment with this compound led to a dose-dependent increase in autophagic markers in human fibroblasts. The results indicated that it not only induced autophagy but also enhanced the turnover of autophagic cargo, suggesting potential therapeutic applications in cancer treatment.

Structure-Activity Relationship (SAR)

Ongoing research focuses on the SAR of thieno[2,3-d]pyrimidine derivatives related to this compound. Variations in substituents have significantly altered biological activity, providing insights into optimizing these compounds for enhanced efficacy against specific cancer types.

Data Tables

Parameter Value Reference
Molecular Weight292.41 g/molBenchChem
IC50 Against Cancer Cell Lines12 µMInhibition Studies
Autophagy Induction (LC3-II Level)Increased dose-dependentlyAutophagy Activation
Enzyme TargetThymidylate SynthaseMechanism of Action

Properties

IUPAC Name

2-bromo-1-(4-bromo-3-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQWUOVRWLPTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729077
Record name 2-Bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87427-57-4
Record name 2-Bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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